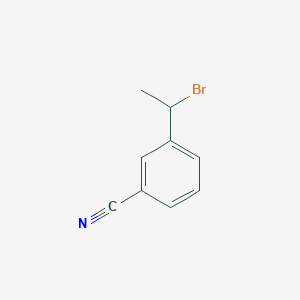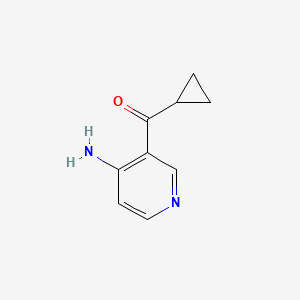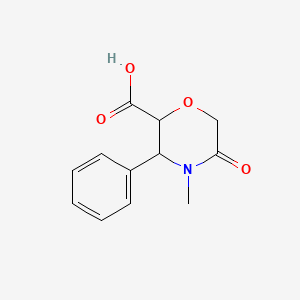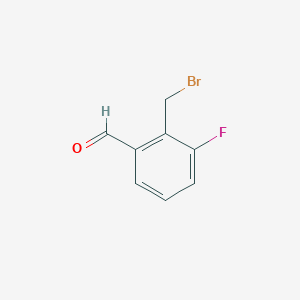
2-(Bromomethyl)-3-fluorobenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromomethyl compounds has been extensively studied. For instance, a synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid has been reported, which involves several steps . Another study discusses the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Chemical Reactions Analysis
Bromomethyl compounds are known to undergo various chemical reactions. For example, elimination reactions between a simple halogenoalkane like 2-bromopropane and hydroxide ions have been reported . Another study discusses the hydrolysis of 2-bromo-2-methylpropane .Applications De Recherche Scientifique
1. Organic & Biomolecular Chemistry
- Application : It’s used in the bromination of organic molecules. The bromination process has been extensively studied, and there’s a demand for safe and sustainable methodologies .
- Method : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. The in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
- Results : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
2. Polymer Research
- Application : It’s used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
- Method : The RAFT polymerization of styrene is done using a RAFT-macro agent. This agent is obtained by reacting a terminally brominated poly (methyl methacrylate) (PMMA-Br) with potassium ethyl xanthogenate .
- Results : The block copolymers were obtained successfully. The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
3. Bromomethylation of Thiols
- Application : This compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
- Method : A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .
- Results : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .
4. Electrochemical Bromofunctionalization of Alkenes
- Application : It’s used in the electrochemical bromofunctionalization of alkenes in a flow reactor .
- Method : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
- Results : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
5. Photochemical Benzylic Bromination
- Application : This compound is used in the continuous photochemical benzylic bromination using in situ generated Br2 .
- Method : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported . Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
6. Electrochemical Bromofunctionalization of Alkenes
- Application : It’s used in the electrochemical bromofunctionalization of alkenes in a flow reactor .
- Method : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
- Results : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
Orientations Futures
Propriétés
IUPAC Name |
2-(bromomethyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBZHKEUREGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)
![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)
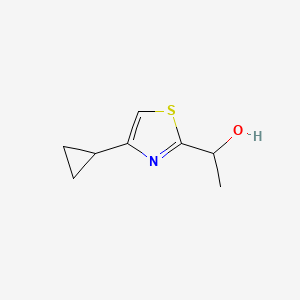
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)
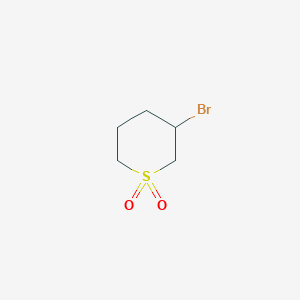
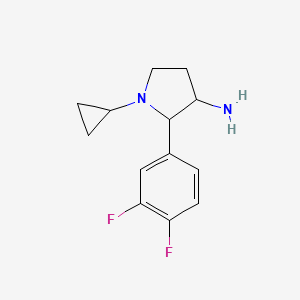
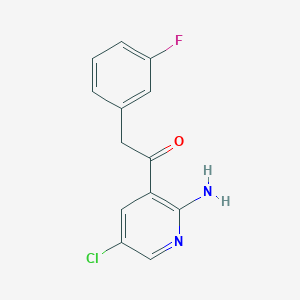
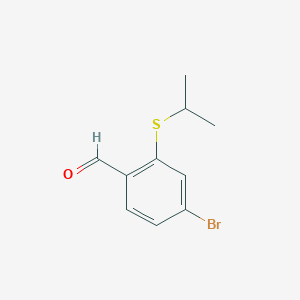
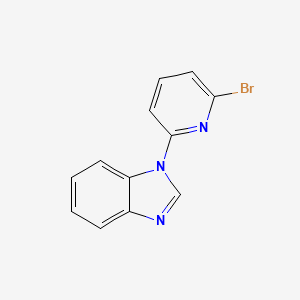
![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)
